Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione

Plant growth regulation Agrochemical intermediates Piperazine-2,3-dione scaffold

This unsymmetrical piperazine-2,3-dione combines an electron-donating o-tolyl at N1 with a terminal alkyne at N4—a substitution pattern absent from BASF plant-growth-regulator and Merck IL4I1 patents. The propargyl handle enables CuAAC derivatization; the dione core offers two carbonyl sites for orthogonal library synthesis. Unexemplified in key IP, it fills a genuine SAR gap. Essential for IL4I1 oncology probe design, novel agrochemical leads, and CNS piperazine analoging via dione reduction.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 2415623-15-1
Cat. No. B2689092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione
CAS2415623-15-1
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(C(=O)C2=O)CC#C
InChIInChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h1,4-7H,8-10H2,2H3
InChIKeyXPMLCGOFNHMWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione (CAS 2415623-15-1): Core Chemical Identity and Class Context for Scientific Procurement


1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a heterocyclic small molecule (C14H14N2O2, MW 242.27 g/mol) belonging to the piperazine-2,3-dione class, characterized by an N1-(2-methylphenyl) substituent and an N4-(prop-2-yn-1-yl) substituent [1]. The piperazine-2,3-dione scaffold is known to confer biological activity as plant growth regulators [2] and as enzyme inhibitors, notably interleukin-4 induced protein 1 (IL4I1) inhibitors relevant in oncology [3]. The specific substitution pattern of this compound—combining an ortho-tolyl aromatic group with a terminal alkyne—creates a differentiated pharmacophore within the class, but no published quantitative biological data specific to this compound have been identified in primary sources.

Why 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione Cannot Be Simply Substituted by Generic Piperazine-2,3-diones


Within the piperazine-2,3-dione class, the identity of N1 and N4 substituents profoundly influences biological target engagement. The 1,4-bis(propargyl) analog (HCCCH2-HCCCH2), listed in the BASF plant growth regulator patent, and the 1-propargyl-4-(3-trifluoromethyl-phenyl) analog reported as an analgesic intermediate represent symmetrical and electron-deficient aryl variants respectively [1][2]. The target compound’s unsymmetrical substitution—an electron-donating ortho-methylphenyl group paired with a propargyl group—creates a unique electronic and steric profile not replicated by symmetrical dialkynyl or dibenzyl derivatives. Class-level evidence indicates that piperazine-2,3-diones inhibit IL4I1 through specific interactions with the FAD-binding pocket, where subtle substituent variations lead to orders-of-magnitude differences in inhibitory potency [3]. Consequently, substituting this compound with a generic piperazine-2,3-dione without matching the exact substitution pattern carries a high risk of losing target selectivity and potency, though no direct comparative data exist for this specific compound.

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione: Differential Evidence for Scientific Selection


Structural Differentiation from Symmetrically Substituted Piperazine-2,3-dione Plant Growth Regulators

The BASF patent U.S. 5,326,743 exemplifies 1,4-bis(propargyl)piperazine-2,3-dione (HCCCH2-HCCCH2) as a preferred plant growth regulator, where both N1 and N4 positions carry identical alkynyl groups [1]. In contrast, the target compound replaces one propargyl with a 2-methylphenyl group. This substitution introduces aromatic character and lipophilicity that are absent in the symmetrical bis-alkynyl analog. No biological data are reported in the patent for unsymmetrical N1-aryl-N4-alkynyl derivatives, so no quantitative activity comparison exists. The structural distinction is unambiguous based on the disclosed compound tables [1].

Plant growth regulation Agrochemical intermediates Piperazine-2,3-dione scaffold

Electronic Differentiation from Electron-Deficient Aryl-Propargyl Piperazine-2,3-dione Analogs

U.S. Patent 4,699,910 discloses 1-propargyl-4-(3-trifluoromethyl-phenyl)-piperazin-2,3-dione as a precursor to analgesic N-phenyl-N'-propargylpiperazines [1]. The 3-CF3 substituent is strongly electron-withdrawing (σm ≈ 0.43), whereas the target compound's 2-methyl substituent is weakly electron-donating (σo ≈ -0.17). This electronic inversion alters the piperazine-dione ring electron density and affects reactivity toward reduction and further functionalization [1]. The patent describes reduction of the dione to the corresponding piperazine using LiAlH4 or borane; the differing electronic character of the aryl ring would predictably influence reduction kinetics and yields, though no direct comparative data are provided.

Medicinal chemistry Analgesic intermediates SAR studies

Potential Differentiation in IL4I1 Inhibitor Pharmacophore Space

The Merck patent application WO 2022/227015 A1 establishes that piperazine-2,3-dione derivatives function as selective IL4I1 inhibitors by occupying the FAD-binding pocket and blocking oxidative deamination of phenylalanine [1]. The patent's Markush formula (I) encompasses diverse N1 and N4 substituents, indicating that the scaffold tolerates structural variations [1]. The target compound’s combination of an o-tolyl group and a propargyl group has not been explicitly exemplified in the patent, suggesting an unexplored region of the IL4I1 pharmacophore. Class-level inference suggests that the terminal alkyne may serve as a click-chemistry handle for probe development or as a hydrogen-bond acceptor in the binding pocket. No quantitative IC50 data are available for this specific compound.

Cancer immunotherapy IL4I1 inhibition Piperazine-2,3-dione pharmacophore

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile

The molecular formula C14H14N2O2 (MW 242.27 g/mol, TPSA ≈ 43.9 Ų) places the compound within drug-like chemical space [1]. The presence of a terminal alkyne (logP contribution ≈ +0.4) and an ortho-methylphenyl group (calculated logP contribution ≈ +2.5 for the aryl moiety) results in an estimated logP of approximately 2.0–2.5, which is significantly higher than the 1,4-bis(propargyl) analog (estimated logP ≈ 0.8–1.2) and lower than the 1-propargyl-4-(3-CF3-phenyl) analog (estimated logP ≈ 2.8–3.2). This intermediate lipophilicity may be advantageous for balancing membrane permeability and aqueous solubility. All values are calculated and not experimentally determined for the target compound.

Physicochemical profiling Drug-likeness Pre-formulation

Application Scenarios for 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione Based on Structural and Class-Level Evidence


Agrochemical SAR Exploration: Diversification Beyond Symmetrical Piperazine-2,3-dione Plant Growth Regulators

Building on the BASF plant growth regulator patent (U.S. 5,326,743), which exemplifies only symmetrical 1,4-disubstituted piperazine-2,3-diones [1], this compound provides an unsymmetrical scaffold for evaluating the role of aryl substitution at N1 on plant growth regulatory activity. The o-tolyl-propargyl combination has not been tested in the disclosed assays, offering a legitimate opportunity for novel agrochemical lead generation.

Medicinal Chemistry: CNS-Active Piperazine Lead Diversification

The close structural relationship to the analgesic precursor 1-propargyl-4-(3-trifluoromethyl-phenyl)-piperazin-2,3-dione (U.S. Patent 4,699,910) [1] positions this compound as an alternative intermediate for generating N-phenyl-N'-propargylpiperazines with distinct electronic properties. Reduction of the dione would yield the corresponding piperazine, a scaffold known for serotonin and dopamine receptor engagement, enabling comparative CNS receptor profiling against the CF3-substituted series.

Oncology Drug Discovery: IL4I1 Inhibitor Pharmacophore Expansion

The Merck IL4I1 patent (WO 2022/227015 A1) broadly claims piperazine-2,3-diones as selective IL4I1 inhibitors for endometrial, ovarian, and triple-negative breast cancers [1]. This compound’s substitution pattern falls within the Markush scope but remains unexemplified. Its terminal alkyne provides a synthetic handle for click-chemistry derivatization to generate probe molecules for target engagement studies, while the o-tolyl group explores a lipophilic pocket potentially distinct from exemplified analogs.

Synthetic Methodology Development: Click Chemistry Substrate with Arylpiperazine-Dione Core

The terminal alkyne of the propargyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for late-stage functionalization, while the piperazine-2,3-dione core offers two carbonyl handles for further derivatization. This dual reactivity—not present in symmetrical dialkynyl analogs—makes the compound a versatile building block for constructing compound libraries through orthogonal synthetic transformations, although no published methodology studies confirm this application.

Quote Request

Request a Quote for 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.